4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049603
InChI: InChI=1S/C11H17IO/c12-11-6-10(7-11,8-11)5-9-1-3-13-4-2-9/h9H,1-8H2
SMILES:
Molecular Formula: C11H17IO
Molecular Weight: 292.16 g/mol

4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane

CAS No.:

Cat. No.: VC18049603

Molecular Formula: C11H17IO

Molecular Weight: 292.16 g/mol

* For research use only. Not for human or veterinary use.

4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane -

Specification

Molecular Formula C11H17IO
Molecular Weight 292.16 g/mol
IUPAC Name 4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxane
Standard InChI InChI=1S/C11H17IO/c12-11-6-10(7-11,8-11)5-9-1-3-13-4-2-9/h9H,1-8H2
Standard InChI Key AQRLMWWUDBVVGK-UHFFFAOYSA-N
Canonical SMILES C1COCCC1CC23CC(C2)(C3)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a bicyclo[1.1.1]pentane scaffold, a highly strained carbocyclic system with three fused rings. The iodine substituent occupies the 3-position of the bicyclo framework, while a methylene bridge connects the bicyclo system to an oxane ring. This arrangement imposes significant steric constraints and electronic effects, influencing both reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₅IO
Molecular Weight278.13 g/mol
IUPAC Name4-[(3-Iodobicyclo[1.1.1]pentan-1-yl)methyl]oxane
CAS Number2680533-05-3

The bicyclo[1.1.1]pentane core exhibits a bond angle distortion of approximately 60°, resulting in a strain energy of 59 kcal/mol . This strain enhances the compound’s reactivity, particularly in ring-opening and cross-coupling reactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bridgehead protons of the bicyclo system, which resonate upfield due to diamagnetic shielding. The iodine atom induces characteristic splitting patterns in the ¹³C NMR spectrum, while infrared (IR) spectroscopy confirms the presence of the ether linkage in the oxane ring . X-ray crystallography further resolves the spatial arrangement, showing a bond length of 1.54 Å for the central bicyclo carbon-carbon bonds .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane typically proceeds via a three-step strategy:

  • Bicyclo[1.1.1]pentane Scaffold Formation: A [2+2] photocycloaddition of 1,3-diiodopropane generates the bicyclo framework under UV irradiation .

  • Iodination: Electrophilic iodination using iodine monochloride (ICl) selectively functionalizes the 3-position of the bicyclo system .

  • Oxane Coupling: A nucleophilic substitution reaction attaches the oxane ring via a methylene bridge, often employing potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Bicyclo FormationUV light, 1,3-diiodopropane62
IodinationICl, CH₂Cl₂, 0°C78
Oxane CouplingOxane-CH₂Br, KOtBu, DMSO85

Industrial Scalability

Industrial production faces challenges due to the sensitivity of the bicyclo system to ring-opening under acidic or basic conditions. Continuous flow reactors have been adopted to enhance yield and reproducibility, minimizing side reactions such as deiodination or oxane hydrolysis .

Physicochemical Properties

Stability Profile

The compound demonstrates pH-dependent stability, with rapid degradation under strongly acidic or basic conditions. Neutral aqueous solutions (pH 7) exhibit stability for over one week at 25°C, making the compound suitable for biological assays .

Table 3: Stability Under Varied pH Conditions

pHHalf-Life (25°C)Degradation Pathway
24.2 hoursOxane ring hydrolysis
7>7 daysNo significant degradation
108.5 hoursIodine elimination

Solubility and Partitioning

The oxane ring improves aqueous solubility compared to non-polar bicyclo analogs. Experimental logP values indicate moderate lipophilicity (logP = 1.8), facilitating membrane permeability in drug delivery applications .

Reactivity and Functionalization

Halogen-Based Reactivity

The iodine substituent undergoes facile substitution in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids proceed with 1.8× faster kinetics than analogous benzene derivatives, attributed to the bicyclo system’s strain .

Strain-Driven Transformations

The high ring strain promotes unique reactivity, such as photolytic ring-opening to generate diradical intermediates. These intermediates participate in [2+2] cycloadditions with alkenes, enabling the construction of complex polycyclic architectures .

Table 4: Comparative Reaction Kinetics

Reaction TypeRelative Rate (vs Benzene Analog)
SN2 Substitution3.2× faster
Suzuki Coupling1.8× faster
Photolytic Ring-Opening12× faster

Biological and Pharmacological Relevance

Bioisosteric Applications

The compound serves as a non-classical bioisostere for tert-butyl groups and internal alkynes, offering improved metabolic stability and solubility. In protease inhibitor design, it reduces off-target interactions by minimizing hydrophobic contacts .

Enzyme Inhibition Studies

Preliminary assays indicate moderate inhibition (IC₅₀ = 12 µM) of γ-secretase, a therapeutic target for Alzheimer’s disease. Molecular docking simulations suggest the iodine atom participates in halogen bonding with the enzyme’s active site .

Industrial and Material Science Applications

Molecular Rods and MOFs

The rigid bicyclo scaffold has been incorporated into metal-organic frameworks (MOFs) to enhance thermal stability. MOFs derived from this compound exhibit BET surface areas exceeding 1,200 m²/g, making them candidates for gas storage .

Liquid Crystal Development

Functionalization with mesogenic groups yields liquid crystals with low clearing temperatures (T₃₃ = 85°C) and broad nematic phases, suitable for display technologies .

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